molecular formula C7H3F5O3S B1356179 2,4-Difluorophenyl trifluoromethanesulfonate CAS No. 264135-49-1

2,4-Difluorophenyl trifluoromethanesulfonate

Cat. No. B1356179
M. Wt: 262.16 g/mol
InChI Key: HDPFJBUPWOYJFO-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3F5O3S . It is also known as 2,4-Difluorophenyl triflate . This compound is not intended for human or veterinary use and is primarily used for research.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluorophenyl trifluoromethanesulfonate include a molecular weight of 262.16 g/mol . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

2,4-Difluorophenyl trifluoromethanesulfonate shows significant potential in organic synthesis. Scandium trifluoromethanesulfonate, a related compound, is noted for its extremely active Lewis acid catalytic activity in the acylation of alcohols with acid anhydrides. This catalysis is especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Applications in Aminolysis

Lanthanide(III) trifluoromethanesulfonates, which are related to 2,4-Difluorophenyl trifluoromethanesulfonate, catalyze the aminolysis of 1,2-epoxides in an extraordinarily efficient manner. These catalysts facilitate the production of corresponding β-amino alcohols, demonstrating significant stereoselectivity and regioselectivity (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

Use in High-Performance Liquid Chromatography

4'-Bromophenacyl trifluoromethanesulfonate, a compound related to 2,4-Difluorophenyl trifluoromethanesulfonate, is utilized in high-performance liquid chromatography for the derivatization of carboxylic acids. This application is crucial for spectrophotometric detection in chromatographic processes (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Role in Synthesis of Oxazoles

In organic synthesis, trifluoromethanesulfonic acid (a related compound) assists in the formation of oxazoles from ketones and nitriles. This process is important for creating highly substituted oxazoles under mild conditions (Saito, Hyodo, & Hanzawa, 2012).

Electrophilic Activation and Transformation in Organic Chemistry

Trifluoromethanesulfonic anhydride, closely related to 2,4-Difluorophenyl trifluoromethanesulfonate, is widely used for electrophilic activation and transformation of various organic compounds, including amides, sulfoxides, and phosphorus oxides. This compound has made significant contributions to the development of new methods in organic synthesis (Qin, Cheng, & Jiao, 2022).

Safety And Hazards

The safety data sheet for a related compound, (2,5-Difluorophenyl)thiourea, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

A paper on the metal-free oxidative trifluoromethylation of indoles with CF3SO2Na suggests that CF3SO2Na has gradually become an environmentally friendly and cheap source of trifluoromethyl in the field of organic synthesis . This could potentially open up new avenues for the use of 2,4-Difluorophenyl trifluoromethanesulfonate in similar reactions .

properties

IUPAC Name

(2,4-difluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPFJBUPWOYJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572802
Record name 2,4-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenyl trifluoromethanesulfonate

CAS RN

264135-49-1
Record name 2,4-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenyl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Nishihara, K Ikegashira, K Hirabayashi… - The Journal of …, 2000 - ACS Publications
Reaction of 1-trimethylsilylalkyne with copper(I) chloride in a polar solvent, DMF, at 60 C under an aerobic conditions smoothly undergoes homo-coupling to give the corresponding …
Number of citations: 340 pubs.acs.org

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